4-(Tert-butyl)-2-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
While specific structural analysis data for “4-(Tert-butyl)-2-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole” is not available, similar compounds have been studied. For instance, the structures of the aforementioned N-Boc piperazine derivatives were confirmed by single crystal X-ray diffraction analysis .Scientific Research Applications
Crystal Structure Analysis and Computational Studies
Kumara et al. (2017) synthesized novel piperazine derivatives and confirmed their structures through single crystal X-ray diffraction studies. They also conducted computational density functional theory (DFT) calculations to analyze the reactive sites for electrophilic and nucleophilic nature, offering insights into the molecular behavior of such compounds (Kumara et al., 2017).
Anticancer Activities
Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The screening was performed across various cancer cell lines, indicating significant efficacy for certain derivatives (Turov, 2020).
Synthesis and Characterization
Sanjeevarayappa et al. (2015) reported on the synthesis and characterization of a related compound, showcasing its crystalline structure and evaluating its antibacterial and anthelmintic activities through various spectroscopic methods and single crystal XRD data (Sanjeevarayappa et al., 2015).
Antibacterial Activities
Qi (2014) designed and synthesized novel piperazine derivatives with antibacterial activities against various pathogens, exploring the effects of different substituents on their efficacy (Qi, 2014).
Excited-State Intramolecular Proton Transfer (ESIPT) Applications
Zhang et al. (2016) developed compounds utilizing the thiazolo[5,4-d]thiazole moiety for white organic light emitting diode (WOLED) applications, demonstrating the versatility of thiazole derivatives in materials science (Zhang et al., 2016).
Future Directions
The future directions for research on “4-(Tert-butyl)-2-((4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)thiazole” and similar compounds could involve further exploration of their potential neuroprotective and anti-inflammatory properties . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
properties
IUPAC Name |
4-tert-butyl-2-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-19(2,3)17-14-26-18(20-17)13-21-9-11-22(12-10-21)27(23,24)16-7-5-15(25-4)6-8-16/h5-8,14H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZDPFHHNCHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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